molecular formula C13H6BrNO B12878850 2-Bromodibenzo[b,d]furan-4-carbonitrile CAS No. 186821-87-4

2-Bromodibenzo[b,d]furan-4-carbonitrile

Cat. No.: B12878850
CAS No.: 186821-87-4
M. Wt: 272.10 g/mol
InChI Key: GMZSTOQXPYGPCI-UHFFFAOYSA-N
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Description

2-Bromodibenzo[b,d]furan-4-carbonitrile is a multifunctional aromatic compound that serves as a valuable building block in organic synthesis and materials science research. The molecular scaffold of dibenzofuran is recognized for providing high thermal stability and favorable electronic properties, making it highly suitable for developing advanced functional materials . The presence of both a bromine atom and a carbonitrile group on the dibenzofuran core creates a versatile platform for further chemical modification via cross-coupling reactions (e.g., Suzuki, Negishi) and nucleophilic substitutions, allowing researchers to construct more complex molecular architectures . This compound is particularly significant in the development of n-type host materials for high-performance Blue Thermally Activated Delayed Fluorescence (TADF) Organic Light-Emitting Diodes (OLEDs) . In this application, the electron-withdrawing nitrile group helps to lower the LUMO energy level, improving electron injection and transport properties, which is critical for achieving charge balance in the emissive layer and enhancing device efficiency and lifetime . Additionally, benzo[b]furan derivatives are extensively investigated in medicinal chemistry for their wide range of biological activities, including potential anticancer, antibacterial, and antifungal properties, positioning this compound as a key intermediate in drug discovery programs . Specifications & Data: • CAS Number: (To be confirmed) • Molecular Formula: C₁₃H₇BrNO (Presumed) • Molecular Weight: (To be calculated) • Purity: >95% to >98% (Typical for research chemicals) • Storage: Sealed in dry, room temperature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

186821-87-4

Molecular Formula

C13H6BrNO

Molecular Weight

272.10 g/mol

IUPAC Name

2-bromodibenzofuran-4-carbonitrile

InChI

InChI=1S/C13H6BrNO/c14-9-5-8(7-15)13-11(6-9)10-3-1-2-4-12(10)16-13/h1-6H

InChI Key

GMZSTOQXPYGPCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=CC(=C3O2)C#N)Br

Origin of Product

United States

Mechanistic Investigations and Reaction Dynamics of 2 Bromodibenzo B,d Furan 4 Carbonitrile

Reaction Mechanisms Governing Dibenzofuran (B1670420) Ring Formation

The formation of the dibenzofuran ring system, the core structure of 2-Bromodibenzo[b,d]furan-4-carbonitrile, can be achieved through various synthetic strategies. Mechanistic studies have highlighted several key pathways, including radical-mediated cyclizations and substitution reactions.

Radical-Mediated Cyclizations

Radical cyclizations represent a powerful method for constructing the dibenzofuran framework. These reactions typically involve the generation of a radical species that subsequently undergoes an intramolecular cyclization to form the fused ring system.

One common approach involves the use of aryl radicals. For instance, the treatment of ortho-alkenyloxyarene diazonium salts with radical initiators can lead to the formation of dihydrobenzofuran derivatives. nih.gov Although not specifically documented for this compound, this general strategy highlights the feasibility of radical pathways. Tandem radical cyclization/trap cascades using organoboronic acids or trifluoroborates in the presence of an oxidizing agent system like silver nitrate (B79036) and potassium persulfate have also been developed for creating polycyclic scaffolds. nih.gov These reactions can proceed under mild, aqueous conditions.

Cascade radical reactions are particularly efficient for building complex molecular architectures. For example, a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers can initiate a radical cyclization, followed by an intermolecular radical-radical coupling to furnish polycyclic benzofurans. nih.gov Other methods include radical cascade cyclizations of propargyl iodophenol derivatives, which proceed via vinyl radical intermediates. nih.gov The mechanism is thought to involve the homolysis of a carbon-halogen or other suitable bond to generate an aryl radical, which then attacks an adjacent aromatic ring or a tethered unsaturated system, leading to the dibenzofuran core after subsequent reaction steps.

Electrophilic and Nucleophilic Substitution Pathways

Electrophilic and nucleophilic substitution reactions are fundamental to the synthesis of the dibenzofuran ring. Electrophilic cyclization is a common strategy, often following an initial cross-coupling reaction. For example, the Sonogashira coupling of ortho-iodoanisoles with terminal alkynes, followed by electrophilic cyclization using reagents like iodine, N-bromosuccinimide (NBS), or N-chlorosuccinimide (NCS), yields functionalized benzofurans. byjus.com A similar strategy can be envisioned for building the dibenzofuran skeleton.

The intramolecular cyclization of biaryl precursors is a key method. This can be promoted by various reagents and conditions. For example, copper-catalyzed cyclization of diaryliodonium salts in water provides an efficient route to dibenzofuran derivatives. nih.gov Nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones is another pathway to produce benzofuran (B130515) derivatives, which could be extended to dibenzofuran systems. sigmaaldrich.com

Furthermore, the synthesis of calix libretexts.orgbenzofurans has been achieved through a modified TosMIC coupling reaction followed by an acid-triggered intramolecular cyclization, demonstrating the utility of acid-catalyzed electrophilic aromatic substitution-type mechanisms. frontiersin.org The choice of substituents on the starting materials can significantly influence the regioselectivity and efficiency of these cyclization reactions.

Reactivity of the Bromine Moiety

The bromine atom on the dibenzofuran skeleton of this compound is a versatile functional group handle, enabling a variety of subsequent chemical transformations.

Halogen Exchange and Functionalization Reactions

The bromine atom can be replaced by other halogens or functional groups through halogen exchange reactions. These transformations are often driven by the use of metal halides. For instance, iron(III) halides have been shown to catalyze the halogen exchange of trifluoromethyl arenes, suggesting that similar catalytic systems could be applied to aryl bromides. google.com Boron trihalides are also effective reagents for halogen exchange, capable of converting C-F bonds to C-Cl or C-Br bonds, and such principles can be extended to the exchange of bromine for other halogens or functional groups under appropriate conditions. fishersci.ca

Regioselective halogen-metal exchange is another critical functionalization pathway. Using organometallic reagents like isopropylmagnesium chloride, a bromine atom can be selectively exchanged for a metal, which can then be quenched with an electrophile to introduce a new substituent. ambeed.com This approach allows for precise modification of the dibenzofuran core.

Cross-Coupling Reagent Applications

The bromine atom serves as an excellent electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental for carbon-carbon and carbon-heteroatom bond formation.

Coupling Reaction Organometallic Reagent Typical Catalyst/Base Byproduct
Suzuki-Miyaura Organoborane (e.g., R-B(OH)₂)Pd catalyst, BaseB(OH)₂X
Stille Organostannane (e.g., R-Sn(Bu)₃)Pd catalystBu₃SnX
Negishi Organozinc (e.g., R-ZnX)Pd or Ni catalystZnX₂
Heck Alkene (e.g., H₂C=CHR)Pd catalyst, BaseHX
Sonogashira Terminal Alkyne (e.g., R-C≡CH)Pd/Cu catalyst, BaseHX
Buchwald-Hartwig Amine (e.g., R₂NH)Pd catalyst, BaseHX

The Suzuki-Miyaura coupling , which utilizes organoboronic acids or their esters, is widely used due to the stability and low toxicity of the boron reagents. libretexts.org It requires a palladium catalyst and a base. thieme-connect.de The Stille coupling employs organotin reagents, which are highly tolerant of various functional groups but are associated with toxicity concerns. libretexts.org The Negishi coupling uses organozinc reagents, while the Heck reaction couples the aryl bromide with an alkene. libretexts.org For the introduction of alkynyl groups, the Sonogashira coupling is employed, typically using a palladium and copper co-catalyst system. chemspider.com The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine. chemspider.com These reactions provide powerful tools for elaborating the structure of this compound.

Transformations of the Nitrile Functional Group

The nitrile group (-C≡N) is a highly versatile functional group that can be converted into a variety of other functionalities, significantly increasing the synthetic utility of the parent molecule.

The nitrile group is strongly polarized, with an electrophilic carbon atom, making it susceptible to nucleophilic attack. achemblock.com One of the most common transformations is hydrolysis , which can be performed under acidic or basic conditions. byjus.comlibretexts.org

Acidic Hydrolysis : Heating the nitrile with an aqueous acid (e.g., HCl, H₂SO₄) typically yields a carboxylic acid and an ammonium (B1175870) salt. byjus.com The reaction proceeds via an initial formation of an amide, which is then further hydrolyzed. libretexts.org

Alkaline Hydrolysis : Treatment with an aqueous base (e.g., NaOH) followed by acidification also produces a carboxylic acid. libretexts.org The initial product is the carboxylate salt, along with the evolution of ammonia (B1221849) gas. libretexts.org

Biocatalytic hydrolysis using enzymes like nitrilases or a combination of nitrile hydratases and amidases offers a milder alternative for converting nitriles to carboxylic acids or amides.

The nitrile group can also be reduced to a primary amine (R-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). achemblock.com Partial reduction to an aldehyde can be achieved using reagents such as diisobutylaluminium hydride (DIBALH).

Furthermore, the nitrile group can participate in cycloaddition reactions and can be attacked by organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis of the intermediate imine. achemblock.com

Transformation Reagent(s) Product Functional Group
Acid Hydrolysis H₃O⁺, heatCarboxylic Acid
Alkaline Hydrolysis 1. OH⁻, heat; 2. H₃O⁺Carboxylic Acid
Reduction LiAlH₄Primary Amine
Partial Reduction DIBALH, then H₂OAldehyde
Reaction with Grignard 1. R-MgX; 2. H₃O⁺Ketone

These transformations allow the cyano group in this compound to be converted into other key functional groups, enabling the synthesis of a diverse range of derivatives.

Nucleophilic Additions to the Nitrile Carbon

The carbon atom of the nitrile group in this compound is electrophilic and susceptible to attack by nucleophiles. lumenlearning.com This reactivity is a cornerstone for converting the nitrile into other valuable functional groups. libretexts.org

One of the most synthetically useful reactions is the addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to the nitrile. This reaction provides a direct route to ketones. libretexts.org The general mechanism involves the nucleophilic attack of the organometallic reagent on the nitrile carbon, forming an intermediate imine anion. Subsequent hydrolysis of this intermediate furnishes the corresponding ketone.

General Reaction Scheme:

this compound + R-MgX (Grignard Reagent) → Intermediate

Intermediate + H₃O⁺ → 2-Bromo-4-acyl-dibenzo[b,d]furan

The choice of the organometallic reagent allows for the introduction of a wide variety of alkyl or aryl groups at the 4-position of the dibenzofuran core.

Reductive Conversions (e.g., to Amines or Aldehydes)

The nitrile group of this compound can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions employed. libretexts.org

Reduction to Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can completely reduce the nitrile to a primary amine, (2-Bromodibenzo[b,d]furan-4-yl)methanamine. libretexts.org This transformation proceeds via the addition of hydride ions to the nitrile carbon and nitrogen atoms. Catalytic hydrogenation using catalysts like Raney nickel or platinum oxide under a hydrogen atmosphere is another effective method for this conversion.

Reduction to Aldehydes: The reduction can be selectively stopped at the aldehyde stage using less reactive reducing agents. Diisobutylaluminum hydride (DIBAL-H) is a common reagent for this partial reduction. libretexts.org The reaction is typically carried out at low temperatures to prevent over-reduction to the amine. The mechanism involves the formation of an intermediate imine-aluminum complex, which is then hydrolyzed to yield 2-Bromodibenzo[b,d]furan-4-carbaldehyde.

A summary of these reductive conversions is presented in the table below.

Starting MaterialReagent(s)Product
This compound1. LiAlH₄ 2. H₂O(2-Bromodibenzo[b,d]furan-4-yl)methanamine
This compoundH₂, Raney Ni or PtO₂(2-Bromodibenzo[b,d]furan-4-yl)methanamine
This compound1. DIBAL-H 2. H₂O2-Bromodibenzo[b,d]furan-4-carbaldehyde

Hydrolytic Conversions

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orgnumberanalytics.comnumberanalytics.com This reaction is a fundamental transformation in organic synthesis. numberanalytics.com In both cases, the reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. libretexts.orgjove.comchemistrysteps.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄ or HCl) and water, the nitrile nitrogen is first protonated, which increases the electrophilicity of the nitrile carbon. libretexts.orgnumberanalytics.com A subsequent nucleophilic attack by water leads to the formation of an amide intermediate. libretexts.orgjove.com Continued heating in the acidic medium hydrolyzes the amide to 2-Bromodibenzo[b,d]furan-4-carboxylic acid and an ammonium salt. jove.combyjus.com

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH or KOH in aqueous solution), a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. libretexts.orgchemistrysteps.com Protonation by water forms an imidic acid, which tautomerizes to an amide. chemistrysteps.com The amide is then hydrolyzed by the base to yield a carboxylate salt. chemguide.co.uk Acidification of the reaction mixture is necessary to obtain the final carboxylic acid product. jove.comchemguide.co.uk

Hydrolysis TypeKey StepsFinal Product (after workup)
Acid-Catalyzed1. Protonation of nitrile nitrogen 2. Nucleophilic attack by water 3. Formation of amide intermediate 4. Hydrolysis of amide2-Bromodibenzo[b,d]furan-4-carboxylic acid
Base-Catalyzed1. Nucleophilic attack by hydroxide 2. Formation of imidic acid 3. Tautomerization to amide intermediate 4. Hydrolysis of amide to carboxylate salt2-Bromodibenzo[b,d]furan-4-carboxylic acid

Cycloaddition Reactions Involving the Nitrile

The carbon-nitrogen triple bond of the nitrile group in this compound can participate in cycloaddition reactions, providing access to various heterocyclic systems. researchgate.net A prominent example is the [3+2] cycloaddition reaction to form tetrazoles. nih.gov

Tetrazoles are five-membered aromatic rings containing four nitrogen atoms and one carbon atom. nih.gov They are often considered bioisosteres of carboxylic acids in medicinal chemistry. nih.gov The synthesis of 5-(2-Bromodibenzo[b,d]furan-4-yl)-1H-tetrazole can be achieved by reacting this compound with an azide (B81097) source, such as sodium azide, often in the presence of a Lewis acid or an ammonium salt catalyst. google.com This reaction is a type of Huisgen cycloaddition.

Other [3+2] cycloadditions can occur with nitrile ylides or nitrile oxides, which can be generated in situ. acs.orgtandfonline.comnih.gov These reactions lead to the formation of other five-membered heterocycles, further highlighting the versatility of the nitrile group as a building block in organic synthesis. The regioselectivity of these cycloadditions can sometimes be controlled by the use of catalysts, such as ruthenium complexes. acs.org

Substituent Effects on Reaction Kinetics and Selectivity

The reactivity of the this compound molecule is significantly influenced by the electronic effects of the bromo and cyano substituents on the dibenzofuran ring system. These effects can be broadly categorized as inductive and resonance effects. numberanalytics.comlibretexts.org

Inductive Effect: Both the bromine atom and the nitrile group are electronegative and therefore exert an electron-withdrawing inductive effect (-I effect). numberanalytics.comnumberanalytics.com This effect involves the polarization of the sigma (σ) bonds, leading to a decrease in electron density on the aromatic rings. numberanalytics.com

Resonance Effect:

The bromine atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system, resulting in an electron-donating resonance effect (+R effect). However, for halogens, the inductive effect generally outweighs the resonance effect. libretexts.org

The nitrile group has a triple bond conjugated with the aromatic ring, allowing it to withdraw electron density via resonance (-R effect). numberanalytics.com This delocalization further deactivates the ring towards electrophilic attack.

The combination of these effects makes the dibenzofuran nucleus in this compound electron-deficient. This has several consequences for reaction kinetics and selectivity:

Electrophilic Aromatic Substitution: The electron-withdrawing nature of both substituents deactivates the aromatic rings towards electrophilic attack, making such reactions slower compared to unsubstituted dibenzofuran. numberanalytics.comlibretexts.org

Nucleophilic Reactions: The electron-withdrawing properties of the substituents enhance the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack, as seen in hydrolysis and reactions with organometallic reagents. numberanalytics.comwikipedia.org

Quantitative Analysis (Hammett Equation): The influence of these substituents on reaction rates can be quantitatively described by the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted aromatic compounds. wikipedia.orglibretexts.orgdalalinstitute.com The Hammett substituent constant (σ) for a para-bromo group is positive, indicating its electron-withdrawing nature, as is the constant for a para-cyano group. acs.org The reaction constant (ρ) provides information about the sensitivity of a particular reaction to these substituent effects. wikipedia.orglibretexts.org A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which is expected for nucleophilic attack on the nitrile carbon. viu.canih.gov

The table below summarizes the electronic effects of the substituents.

SubstituentInductive EffectResonance EffectOverall Effect on Ring
Bromo (-Br)Electron-withdrawing (-I)Electron-donating (+R)Deactivating, ortho, para-directing
Cyano (-CN)Electron-withdrawing (-I)Electron-withdrawing (-R)Deactivating, meta-directing

Stereochemical Considerations in Synthetic Transformations

While the this compound molecule itself is achiral, stereochemical issues can arise during its synthesis or in subsequent transformations, particularly concerning atropisomerism.

Atropisomers are stereoisomers that result from hindered rotation around a single bond. wikipedia.org This phenomenon is common in biaryl systems, where bulky substituents can restrict free rotation, leading to the existence of stable, isolable enantiomers or diastereomers. wikipedia.orgnih.gov The dibenzofuran core is a fused biaryl system. If bulky groups are introduced at positions flanking the biaryl linkage (e.g., positions 1 and 9), restricted rotation can occur, potentially leading to atropisomers.

While the bromo and cyano groups in the parent molecule are not typically large enough to cause stable atropisomerism at room temperature, certain synthetic routes to the dibenzofuran skeleton or transformations involving the introduction of bulky substituents could introduce this element of chirality. acs.orgnih.gov

For instance, in the synthesis of highly substituted dibenzofuran derivatives, the formation of the central furan (B31954) ring via intramolecular cyclization of a diaryl ether could be influenced by pre-existing stereocenters or could create atropisomers if rotation around the aryl-aryl bond is sufficiently hindered. biointerfaceresearch.comrsc.orgorganic-chemistry.orgnih.gov

Furthermore, if this compound is used as a scaffold to build more complex, chiral molecules, the stereochemical outcome of these reactions is a critical consideration. The use of chiral catalysts or reagents can induce enantioselectivity or diastereoselectivity in reactions at the nitrile group or at other positions on the dibenzofuran ring.

The potential for atropisomerism is dependent on the energy barrier to rotation. youtube.com If this barrier is high enough (typically >22 kcal/mol at room temperature), the individual atropisomers can be isolated. youtube.com The study of such stereochemical aspects is crucial in fields like medicinal chemistry, where the different stereoisomers of a drug can have vastly different biological activities. nih.gov

Computational and Theoretical Insights into 2 Bromodibenzo B,d Furan 4 Carbonitrile

No Available Data on Quantum Chemical Calculations of Molecular Properties

Searches for quantum chemical calculations, which are fundamental to understanding the intrinsic properties of a molecule, yielded no specific results for 2-Bromodibenzo[b,d]furan-4-carbonitrile.

Electronic Structure Elucidation

There is no published research detailing the electronic structure of this compound. This includes critical parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and measures of electrophilicity. These values are essential for predicting a compound's reactivity and electronic behavior.

Conformational Analysis and Stability Predictions

Similarly, no studies on the conformational analysis of this compound were found. Such analyses are crucial for determining the most stable three-dimensional shape of the molecule, which in turn influences its physical and biological properties.

Absence of Research on Reaction Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. However, no such studies have been published for this compound.

Transition State Analysis and Energy Barriers

Information regarding the transition state geometries and the energy barriers associated with potential reactions of this compound is not available in the scientific literature. This data is vital for understanding reaction kinetics and feasibility.

Solvent Effects in Reaction Mechanisms

The influence of different solvents on the reaction mechanisms of this compound has not been computationally investigated in any publicly available research.

No Quantitative Structure-Property Relationship (QSPR) Studies Found

Quantitative Structure-Property Relationship (QSPR) studies, which aim to correlate the chemical structure of a compound with its physical, chemical, or biological properties, have not been conducted for this compound, or at least, have not been published in accessible journals.

Table of Compounds Mentioned

Since no article could be generated, there are no compounds to list in a table.

Derivation of Quantum Molecular Descriptors

Quantum molecular descriptors are numerical values derived from the quantum mechanical properties of a molecule, which are essential for developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. These descriptors, such as the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, the HOMO-LUMO gap, dipole moment, and molecular electrostatic potential, provide insights into the reactivity, stability, and intermolecular interactions of a compound.

For the broader family of dibenzofurans, these descriptors are instrumental in predicting their environmental fate and toxicity. For instance, the energies of the frontier molecular orbitals (HOMO and LUMO) are critical in assessing a molecule's susceptibility to electrophilic and nucleophilic attack. Unfortunately, specific calculated values for these fundamental descriptors for this compound have not been identified in the public scientific record.

Predictive Modeling for Chemical Behavior

Predictive models, often built upon quantum molecular descriptors, are powerful tools for forecasting the chemical and biological behavior of compounds without the need for extensive experimental testing. These models can predict properties like toxicity, bioavailability, and environmental persistence. For halogenated dibenzofurans, such models are vital for risk assessment.

Modeling studies on polychlorinated and polybrominated dibenzofurans have been conducted to understand their behavior in various environmental matrices. These models often employ techniques like density functional theory (DFT) to simulate the compounds' interactions and degradation pathways. However, the absence of specific input parameters and validation data for this compound prevents the application or development of such predictive models for this specific molecule.

Advanced Spectroscopic Property Simulations and Validation

Computational simulations of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, are invaluable for structural elucidation and for validating experimental findings. Theoretical calculations can predict spectral features with a high degree of accuracy, aiding in the identification and characterization of novel compounds.

While spectroscopic data for the parent dibenzo[b,d]furan and some of its other derivatives are available and have been compared with theoretical simulations, there is no published research presenting simulated or experimentally validated spectroscopic data specifically for this compound. Such simulations would require sophisticated computational methods to accurately account for the effects of the bromine and nitrile substituents on the electronic structure and vibrational modes of the dibenzofuran (B1670420) core.

Applications of 2 Bromodibenzo B,d Furan 4 Carbonitrile in Advanced Functional Materials Research

Dibenzofuran (B1670420) Derivatives as Scaffolds for Organic Electronic Materials

Dibenzofuran (DBF) and its derivatives have become a cornerstone in the field of organic electronics due to their exceptional intrinsic properties. The rigid and planar structure of the DBF core facilitates strong π-π stacking, which is crucial for efficient charge transport. researchgate.net Furthermore, the high thermal and morphological stability of the dibenzofuran unit ensures the durability and longevity of electronic devices fabricated from these materials. nih.gov These characteristics, combined with a high triplet energy, make the dibenzofuran scaffold an ideal building block for a variety of organic electronic components. ossila.com The DBF framework serves as a robust backbone for creating decorated coordination compounds due to its rigidity. researchgate.net

In the architecture of an Organic Light-Emitting Diode (OLED), the host material plays a critical role in device efficiency and stability. Dibenzofuran derivatives are widely employed as host materials, particularly for phosphorescent and thermally activated delayed fluorescence (TADF) emitters. openreadings.eu The primary function of the host is to disperse the emissive guest molecules, thereby preventing concentration quenching that would otherwise reduce photoluminescence quantum yield. openreadings.eu

A key requirement for a host material, especially for blue emitters, is to possess a higher triplet energy level than the emitter to prevent back energy transfer. openreadings.eu Dibenzofuran-based hosts excel in this regard. For example, 2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan (PPF or DBFPO) exhibits a high triplet energy of 3.1 eV, making it suitable for confining triplet excitons in the emissive layer and also for use as an exciton blocking layer. researchgate.netossila.com The strategic functionalization of the dibenzofuran core allows for the synthesis of host materials with tailored properties, leading to high-performance OLEDs.

Table 1: Performance of OLEDs Utilizing Dibenzofuran-Based Host Materials

Host Material Emitter Type Max. External Quantum Efficiency (EQE) Color Ref.
p-PPDF Multiple Resonance (DABNA-NP-TB) 7.03% Deep Blue researchgate.net
DBFPO Phosphorescent (FIrpic) 10.1% Blue-Green researchgate.net
2DBF-BF TADF (DMeCzIPN) "Dip" observed, low stability Blue openreadings.eu
DTCC Phosphorescent (Ir(ppy)2(acac)) --- Green researchgate.net
BTPS Phosphorescent 22% (Blue), 28% (Green) Blue, Green researchgate.net

Efficient charge transport is fundamental to the operation of any semiconductor device. nih.gov The inherent properties of the dibenzofuran scaffold, such as its rigid planarity, are conducive to ordered molecular packing, which facilitates the intermolecular hopping of charge carriers. mdpi.com By chemically modifying the dibenzofuran core, materials can be engineered to transport either holes (p-type), electrons (n-type), or both (bipolar).

The introduction of electron-donating or electron-withdrawing groups onto the DBF skeleton allows for precise tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. mdpi.com This control is essential for matching the energy levels of adjacent layers in a device to ensure efficient charge injection and transport. nih.gov For instance, substituting the DBF core with diphenylphosphine oxide moieties leads to materials with favorable electron-transport properties. researchgate.net Conversely, dibenzofuran derivatives have also been successfully developed as hole transport materials (HTMs) for perovskite solar cells, demonstrating power conversion efficiencies as high as 19.46%. mdpi.com

Integration into Supramolecular Assemblies

The planar and aromatic nature of the dibenzofuran unit makes it an excellent candidate for constructing ordered, non-covalently bonded systems known as supramolecular assemblies. These assemblies are formed through intermolecular interactions such as π-π stacking and hydrogen bonding. The ability to form well-ordered structures is highly dependent on the molecular geometry, and the rigidity of the DBF core promotes such organization.

In the context of functional materials, creating crystalline or liquid-crystalline phases is highly desirable as this long-range order can significantly enhance charge mobility. mdpi.com The design of molecules like 2-Bromodibenzo[b,d]furan-4-carbonitrile, with its defined shape and potential for specific intermolecular interactions via its functional groups, can be leveraged in crystal engineering to create novel materials with anisotropic charge transport properties. hku.hk The insertion of bridging units between dibenzofuran cores can influence the torsion angle and lead to more compact and morphologically stable films. mdpi.com

Role of Bromine and Nitrile in Tuning Material Properties

The bromine atom serves multiple roles. Firstly, its atomic size and polarizability can lead to stronger intermolecular interactions, which can improve charge transport properties. nih.gov It can also induce better molecular crystalline ordering. nih.gov Bromination has been shown to improve the thermal stability and transparency of organic materials. researchgate.net Crucially, the bromine atom acts as a versatile synthetic handle. It provides a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the straightforward synthesis of more complex, conjugated molecules from the 2-bromodibenzofuran precursor. nbinno.combiointerfaceresearch.com This facilitates the fine-tuning of electronic and photophysical properties for specific applications. nbinno.com

The nitrile (-C≡N) group is a strong electron-withdrawing group. fiveable.me Its presence significantly influences the electronic properties of the molecule. The electronegative nitrogen atom pulls electron density from the aromatic system, lowering the energy of the LUMO. fiveable.me This enhanced electron-deficient character is highly desirable for creating n-type or bipolar charge transport materials. researchgate.net The strong dipole moment of the nitrile group can also influence molecular packing in the solid state. Furthermore, the nitrile group is a versatile chemical moiety that can undergo various transformations, offering additional pathways for post-synthetic modification. researchgate.netwikipedia.org

Table 2: Influence of Functional Groups on Material Properties

Functional Group Key Physicochemical Effects

| Bromine (Br) | - Enhances intermolecular interactions and charge transport. nih.gov

  • Promotes ordered crystalline packing. nih.gov
  • Increases thermal stability. researchgate.net
  • Provides a reactive site for synthetic elaboration (e.g., cross-coupling). nbinno.com | | Nitrile (CN) | - Strong electron-withdrawing character, lowers LUMO energy. fiveable.me
  • Promotes n-type or bipolar charge transport. researchgate.net
  • Introduces a strong dipole moment, affecting molecular packing. ebsco.com
  • Can be chemically modified into other functional groups. wikipedia.org |
  • Future Directions in Novel Material Design

    The unique combination of a stable dibenzofuran core with the distinct electronic influences of the bromo and nitrile substituents in this compound opens up numerous avenues for future research. This molecule can be viewed as a key intermediate for a new generation of functional materials.

    Future work will likely focus on utilizing the bromine atom as an anchor point to construct more elaborate molecular architectures. This could involve synthesizing bipolar host materials for next-generation OLEDs, where one part of the molecule promotes hole transport and the other, influenced by the nitrile group, facilitates electron transport. There is also significant potential in designing novel TADF emitters, where the interplay between electron-donating and electron-withdrawing units on the dibenzofuran scaffold can be used to minimize the energy gap between the singlet and triplet excited states. Beyond OLEDs, derivatives of this compound could be explored as semiconductors in organic field-effect transistors (OFETs) and as components in organic solar cells, where precise control over energy levels and morphology is paramount for high performance. mdpi.compkusz.edu.cn

    2 Bromodibenzo B,d Furan 4 Carbonitrile As a Strategic Building Block in Complex Organic Synthesis

    Precursor for Diverse Heterocyclic Systems

    The presence of both a bromine atom and a nitrile group on the dibenzofuran (B1670420) framework of 2-Bromodibenzo[b,d]furan-4-carbonitrile offers multiple reaction sites for the construction of new heterocyclic rings. The bromine atom is amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions, allowing for the introduction of various aryl, alkyl, and amino substituents. These substituents can then participate in subsequent cyclization reactions.

    The cyano group is a versatile functional handle that can be transformed into a variety of other functionalities to facilitate heterocycle formation. For instance, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones. These transformations open pathways to a plethora of heterocyclic systems.

    A common strategy involves the initial functionalization at the bromide position followed by a cyclization reaction involving the nitrile group. For example, a Suzuki coupling could introduce an ortho-functionalized aryl group, which could then undergo a condensation reaction with the nitrile to form a fused quinazoline (B50416) or a similar heterocyclic system.

    Reaction TypeReagentsResulting Heterocycle (Example)
    Suzuki Coupling & CyclizationArylboronic acid, Pd catalyst, then acid/baseFused Quinazolinone
    Buchwald-Hartwig Amination & CyclizationAmine, Pd catalyst, then intramolecular condensationFused Pyrazole
    Nitrile Hydrolysis & AmidationH₂O/H⁺, then amine, coupling agentDibenzofuran-fused Lactam

    Research has demonstrated the general utility of brominated benzofurans in the synthesis of complex heterocyclic structures. nih.gov While specific examples starting from this compound are not extensively documented in readily available literature, the known reactivity of the functional groups strongly supports its potential as a precursor to a wide range of nitrogen, oxygen, and sulfur-containing heterocycles. nih.govwiley-vch.de The synthesis of various nitrogen-containing heterocycles often relies on the transformation of nitrile groups and the substitution of bromine atoms on aromatic cores. nih.govwiley-vch.de

    Scaffold for Constructing Polycyclic Aromatic Compounds

    The rigid and planar dibenzofuran core of this compound serves as an excellent foundation for the synthesis of larger polycyclic aromatic compounds (PACs). The bromine atom is a key reactive site for extending the aromatic system through various carbon-carbon bond-forming reactions.

    Palladium-catalyzed cross-coupling reactions are again central to this application. For instance, a Suzuki coupling with an arylboronic acid or a Stille coupling with an organostannane can be employed to append additional aromatic rings to the dibenzofuran structure. The nitrile group can also participate in the construction of the polycyclic system, for example, through cycloaddition reactions or by being converted into a group that can undergo intramolecular cyclization.

    A powerful strategy for the synthesis of polycyclic aromatic hydrocarbons involves the annulation of rings onto a pre-existing aromatic core. nih.govnih.gov For example, a Diels-Alder reaction could potentially be employed where a diene is attached to the dibenzofuran scaffold via the bromine position, followed by an intramolecular [4+2] cycloaddition. organic-chemistry.org

    Annulation StrategyKey ReactionResulting PAC Structure (Conceptual)
    Suzuki Coupling/Heck ReactionArylboronic acid/alkene, Pd catalystExtended π-conjugated system
    Stille CouplingOrganostannane, Pd catalystFused aromatic rings
    Diels-Alder ReactionDiene introduction, then intramolecular cycloadditionPolycyclic system with new six-membered ring

    The formation of complex polycyclic aromatic hydrocarbons often involves the strategic use of halogenated aromatic precursors to build up the carbon framework. rsc.org The combination of the dibenzofuran skeleton with the reactive bromine and nitrile functionalities in this compound makes it a promising candidate for the synthesis of novel and complex PACs with potentially interesting photophysical or electronic properties.

    Enabling Stereoselective Synthesis of Advanced Molecular Architectures

    The planar and rigid nature of the dibenzofuran core in this compound can be exploited to influence the stereochemical outcome of reactions, enabling the synthesis of complex, three-dimensional molecular architectures with a high degree of control. The introduction of chiral elements onto this scaffold can lead to the formation of enantiomerically enriched products.

    One approach involves the use of chiral catalysts in reactions involving the bromine or nitrile groups. For example, an asymmetric Suzuki coupling or an asymmetric reduction of a ketone derived from the nitrile could introduce a stereocenter. The inherent chirality of the resulting molecule could then direct the stereochemistry of subsequent transformations.

    Furthermore, the dibenzofuran unit itself can be a source of axial chirality if appropriately substituted at the positions flanking the oxygen bridge, although this is not directly applicable to the parent 2-bromo-4-cyano compound. However, derivatives prepared from it could exhibit such properties. For instance, the synthesis of dibenzo[b,d]azepines has been achieved with high enantioselectivity using copper-catalyzed asymmetric cyclization methods. nih.gov

    Stereoselective MethodKey FeaturePotential Chiral Product
    Asymmetric CatalysisChiral ligand on metal catalyst (e.g., Pd, Cu)Enantiomerically enriched functionalized dibenzofuran
    Substrate-Controlled DiastereoselectionIntroduction of a chiral auxiliaryDiastereomerically pure intermediate
    Resolution of RacematesChiral chromatography or resolving agentsSeparation of enantiomers

    The development of stereoselective palladium-catalyzed domino cyclization/cycloisomerization reactions has allowed for the synthesis of furan-linked heterocycles with high regio- and enantioselectivities. researchgate.net Similarly, asymmetric [3+2] cycloaddition reactions have been used to create chiral furo[3,4-b]indoles. researchgate.net These examples highlight the potential for achieving stereocontrol in syntheses starting from functionalized furan-containing scaffolds like this compound.

    Utility in the Synthesis of Mechanistically Probing Agents

    The unique electronic and structural features of this compound make it a valuable precursor for the synthesis of molecular probes designed to investigate reaction mechanisms or biological processes. The dibenzofuran core can act as a fluorescent reporter group, while the bromine and nitrile functionalities allow for the attachment of reactive groups or targeting moieties.

    For example, the bromine atom can be replaced with a photolabile group or a spin label via nucleophilic substitution or cross-coupling reactions. The nitrile group can be converted into a bio-orthogonal handle, such as an azide (B81097) or an alkyne, for click chemistry applications, allowing the probe to be attached to biomolecules.

    The synthesis of benzofuran (B130515) derivatives as antibacterial agents has been explored, where specific functional groups are crucial for their activity. nih.gov This suggests that derivatives of this compound could be tailored to act as probes for bacterial enzymes or cellular pathways. Furthermore, benzofuran-6-carbonitrile (B101451) and its boronic acid ester derivative have been synthesized as useful intermediates for medicinal chemistry, indicating the value of the cyanobenzofuran scaffold in creating biologically active molecules. researchgate.netnih.gov

    Probe TypeKey Synthetic ModificationApplication
    Fluorescent ProbeAttachment of a quencher or environmentally sensitive dyeSensing metal ions or biological molecules
    Photoaffinity LabelIntroduction of a photoreactive group (e.g., diazirine)Identifying protein binding partners
    Enzyme InhibitorModification to mimic an enzyme substrateStudying enzyme kinetics and mechanism

    The synthesis of molecules designed to probe biological systems often requires a modular approach, where different functional components are assembled onto a central scaffold. The versatile reactivity of this compound makes it an ideal candidate for such a modular synthesis of sophisticated mechanistically probing agents.

    Q & A

    Q. What are the common synthetic routes for preparing 2-Bromodibenzo[b,d]furan-4-carbonitrile?

    Q. How is this compound characterized structurally?

    • Methodological Answer : Structural confirmation requires a combination of techniques:
    • NMR Spectroscopy : ¹H/¹³C NMR to identify aromatic proton environments and nitrile/bromine substituents.
    • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 247.087 for C₁₂H₇BrNO).
    • Melting Point Analysis : Consistency with literature values (e.g., 121–122°C for the dibenzofuran core ).

    Advanced Research Questions

    Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

    • Methodological Answer : Optimization strategies include:
    • Catalyst Screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to introduce nitrile groups .
    • Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) enhance cyanation efficiency compared to THF .
    • Temperature Gradients : Stepwise heating (e.g., 80°C → 120°C) to balance reaction rate and byproduct formation.
      Contradictions in yield data (e.g., 50% vs. 75%) may arise from impurities in precursors or oxygen sensitivity, necessitating inert atmospheres .

    Q. What statistical methods are recommended to address contradictions in spectroscopic or reactivity data for brominated dibenzofuran derivatives?

    • Methodological Answer :
    • False Discovery Rate (FDR) Control : Use the Benjamini-Hochberg procedure to adjust p-values in high-throughput screening, reducing false positives while retaining power .
    • Principal Component Analysis (PCA) : Identify outliers in spectral datasets (e.g., inconsistent ¹³C NMR shifts due to solvent polarity effects) .
    • Iterative Data Reconciliation : Cross-validate results with independent techniques (e.g., X-ray crystallography vs. DFT calculations) to resolve ambiguities .

    Q. How can this compound serve as a precursor in drug discovery pipelines?

    • Methodological Answer : The bromine and nitrile groups enable diverse derivatization:
    • Anticancer Agents : Coupling with heterocycles (e.g., piperidine) via Buchwald-Hartwig amination to target kinase inhibition .
    • Antimicrobial Scaffolds : Nitrile-to-amide conversion for enhancing bioavailability .
    • Mechanistic Studies : Radiolabeling (e.g., ¹¹C) to track metabolic pathways in vivo .

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